molecular formula C15H21NO3 B13022435 6-((1-Butylcyclobutyl)methoxy)nicotinic acid

6-((1-Butylcyclobutyl)methoxy)nicotinic acid

Cat. No.: B13022435
M. Wt: 263.33 g/mol
InChI Key: JCRCAVFVCBZSMP-UHFFFAOYSA-N
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Description

6-((1-Butylcyclobutyl)methoxy)nicotinic acid is a synthetic organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a nicotinic acid core, which is a derivative of pyridine, substituted with a 1-butylcyclobutylmethoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-((1-Butylcyclobutyl)methoxy)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 1-Butylcyclobutanol: This intermediate is synthesized by the reaction of butyl lithium with cyclobutanone.

    Formation of 1-Butylcyclobutylmethanol: The 1-butylcyclobutanol is then subjected to a Grignard reaction with formaldehyde to yield 1-butylcyclobutylmethanol.

    Etherification: The 1-butylcyclobutylmethanol is reacted with 6-hydroxynicotinic acid under acidic conditions to form the ether linkage, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nicotinic acid moiety, converting it to the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of this compound derivatives with oxidized cyclobutyl rings.

    Reduction: Formation of 6-((1-Butylcyclobutyl)methoxy)nicotinamide.

    Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Material Science: Incorporated into polymers to modify their properties.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: Investigated for its binding affinity to nicotinic acetylcholine receptors.

Medicine:

    Drug Development: Explored as a lead compound for developing new therapeutic agents targeting neurological disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry:

    Agriculture: Potential use as a plant growth regulator.

    Cosmetics: Investigated for its skin-conditioning properties.

Mechanism of Action

The mechanism of action of 6-((1-Butylcyclobutyl)methoxy)nicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. Additionally, it may inhibit specific enzymes by mimicking the natural substrate or binding to the active site, thereby altering metabolic pathways.

Comparison with Similar Compounds

    6-Methoxynicotinic acid: Lacks the butylcyclobutyl group, making it less hydrophobic.

    6-(Cyclobutylmethoxy)nicotinic acid: Similar structure but without the butyl substitution, affecting its binding affinity and solubility.

    6-((1-Butylcyclopropyl)methoxy)nicotinic acid: Contains a cyclopropyl ring instead of a cyclobutyl ring, influencing its chemical reactivity and biological activity.

Uniqueness: 6-((1-Butylcyclobutyl)methoxy)nicotinic acid stands out due to its unique combination of a nicotinic acid core with a butylcyclobutylmethoxy group. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and specific binding interactions, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

6-[(1-butylcyclobutyl)methoxy]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H21NO3/c1-2-3-7-15(8-4-9-15)11-19-13-6-5-12(10-16-13)14(17)18/h5-6,10H,2-4,7-9,11H2,1H3,(H,17,18)

InChI Key

JCRCAVFVCBZSMP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCC1)COC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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